

Measuring Cellular Health: A Guide to Quantifying Glutathione in Cultured Cells

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Compound of Interest

Compound Name: *Glutathione*

Cat. No.: *B177303*

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Introduction

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and plays a pivotal role in maintaining cellular redox homeostasis. It acts as a primary antioxidant, detoxifies xenobiotics, and is involved in various cellular processes including cell proliferation, and apoptosis. The ratio of its reduced (GSH) to oxidized (GSSG) form is a critical indicator of cellular health and oxidative stress. Consequently, the accurate measurement of **glutathione** levels in cultured cells is essential for researchers in various fields, including toxicology, drug discovery, and cancer biology. This document provides detailed protocols for three common methods for quantifying **glutathione** levels in cultured cells: a colorimetric assay using DTNB, a highly sensitive luminescent assay, and a fluorometric assay capable of differentiating between reduced and oxidized **glutathione**.

I. Colorimetric Determination of Total Glutathione using the DTNB-GSSG Reductase Recycling Assay

This classic and widely used method relies on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm.^{[1][2][3][4]}^[5] To enhance sensitivity, **glutathione** reductase is included to recycle GSSG back to GSH, allowing for the measurement of total **glutathione** (GSH + GSSG).

Experimental Protocol

A. Reagent Preparation

- Phosphate Buffer (100 mM, pH 7.4) with 5 mM EDTA: Prepare a stock solution of 0.5 M EDTA (pH 8.0). Add the appropriate volume to a 100 mM sodium phosphate buffer and adjust the final pH to 7.4.
- DTNB Stock Solution (10 mM): Dissolve DTNB in the phosphate buffer. Store at 4°C, protected from light.
- NADPH Stock Solution (10 mM): Dissolve NADPH in the phosphate buffer. Aliquot and store at -20°C.
- **Glutathione** Reductase (GR) Solution (50 units/mL): Reconstitute lyophilized GR in phosphate buffer. Aliquot and store at -20°C.
- 5% Sulfosalicylic Acid (SSA): Prepare a 5% (w/v) solution of SSA in deionized water. This is used for deproteinization.
- GSH Standard Stock Solution (1 mM): Dissolve a known amount of GSH in the phosphate buffer. Prepare fresh daily.

B. Cell Lysate Preparation

- Culture cells to the desired density in a multi-well plate (e.g., 6-well or 12-well plate).
- Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
- Add an appropriate volume of ice-cold 5% SSA to the cells (e.g., 200 µL for a well in a 6-well plate).
- Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
- Incubate on ice for 10 minutes.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.

- Carefully collect the supernatant, which contains the **glutathione**. This supernatant can be used directly for the assay.

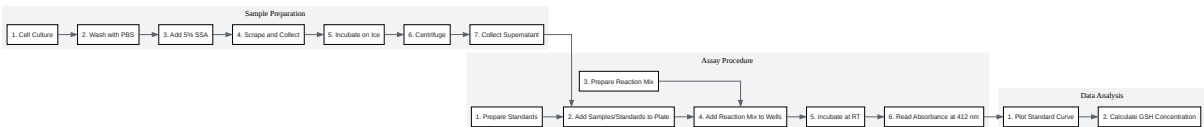
C. Assay Procedure (96-well plate format)

- Prepare a standard curve by diluting the 1 mM GSH stock solution with 5% SSA to final concentrations ranging from 0 to 100 μ M.
- In a clear, flat-bottom 96-well plate, add 20 μ L of the prepared standards and cell lysate supernatants to separate wells.
- Prepare a reaction mixture containing:
 - 140 μ L Phosphate Buffer
 - 20 μ L DTNB Stock Solution
 - 10 μ L NADPH Stock Solution
 - 10 μ L **Glutathione** Reductase Solution
- Add 180 μ L of the reaction mixture to each well containing the standard or sample.
- Incubate the plate at room temperature for 5-10 minutes, protected from light.
- Measure the absorbance at 412 nm using a microplate reader.
- Calculate the **glutathione** concentration in the samples by comparing their absorbance to the standard curve.

Data Presentation

Sample ID	Absorbance at 412 nm (Mean ± SD)	Glutathione Concentration (μM)
Standard 0 μM	0.050 ± 0.005	0
Standard 10 μM	0.250 ± 0.010	10
Standard 25 μM	0.550 ± 0.015	25
Standard 50 μM	1.050 ± 0.020	50
Standard 100 μM	2.050 ± 0.025	100
Control Cells	0.850 ± 0.030	[Calculated Value]
Treated Cells	0.650 ± 0.025	[Calculated Value]

Workflow Diagram



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Caption: Workflow for the colorimetric DTNB-based **glutathione** assay.

II. Luminescent Measurement of Glutathione using a Commercial Kit (e.g., GSH-Glo™)

Luminescent assays offer high sensitivity and a simplified workflow, making them ideal for high-throughput screening. The Promega GSH-Glo™ **Glutathione** Assay is a popular example. The assay chemistry involves the **glutathione** S-transferase (GST)-mediated conversion of a luciferin derivative to luciferin in the presence of GSH. The luciferin is then detected in a coupled reaction with luciferase, generating a light signal that is proportional to the amount of GSH.

Experimental Protocol

(This protocol is based on the general principles of the GSH-Glo™ assay and should be adapted according to the specific manufacturer's instructions.)

A. Reagent Preparation

- GSH-Glo™ Reagent: Reconstitute the lyophilized reagent with the provided buffer according to the manufacturer's instructions.
- Luciferin Detection Reagent: Reconstitute the lyophilized luciferin substrate with the provided buffer.
- GSH Standard Stock Solution: Prepare a stock solution of GSH in a suitable buffer as recommended by the kit.

B. Cell Lysate Preparation (in-plate lysis)

- Plate cells in a white, opaque 96-well plate suitable for luminescence measurements.
- After cell treatment, remove the culture medium.
- Add an appropriate volume of a suitable lysis buffer (often included in the kit or can be PBS) to each well.
- Incubate for a short period to ensure cell lysis.

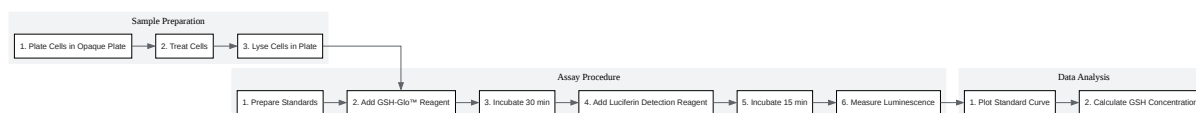
C. Assay Procedure

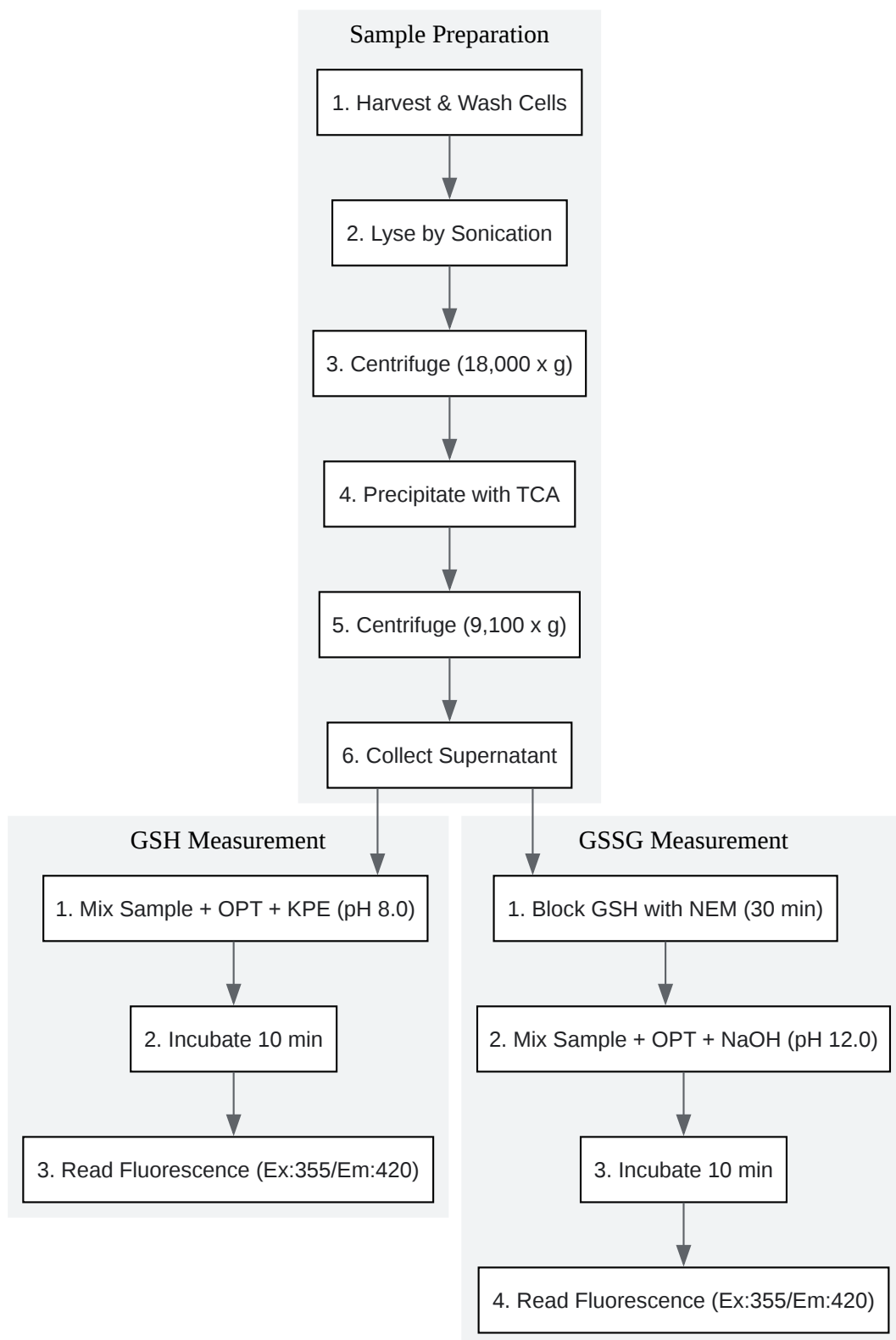
- Prepare a GSH standard curve in the same type of 96-well plate, with concentrations ranging from nanomolar to low micromolar, as recommended.
- Add an equal volume of the prepared GSH-Glo™ Reagent to each well containing the cell lysate or standard.
- Incubate at room temperature for 30 minutes.
- Add an equal volume of the Luciferin Detection Reagent to each well.
- Incubate at room temperature for 15 minutes.
- Measure the luminescence using a luminometer.
- Calculate the GSH concentration in the samples based on the standard curve.

Data Presentation

Sample ID	Luminescence (RLU) (Mean ± SD)	Glutathione Concentration (nM)
Standard 0 nM	100 ± 20	0
Standard 50 nM	5,000 ± 200	50
Standard 100 nM	10,000 ± 350	100
Standard 250 nM	25,000 ± 800	250
Standard 500 nM	50,000 ± 1500	500
Control Cells	35,000 ± 1200	[Calculated Value]
Treated Cells	15,000 ± 900	[Calculated Value]

Workflow Diagram





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